2-(benzylsulfanyl)-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
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Description
“2-benzylsulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one” is a chemical compound with the linear formula C24H22N2O2S2 . It has a molecular weight of 434.583 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a methodology was developed for the synthesis of phenylspiro [imidazole-4,3’-thiochroman]ones by treatment of [2- (benzylsulfanyl)-benzylidene]imidazolones with titanium tetrachloride . The reaction proceeded according to [1,5]-hydride shift mechanism followed by thiochromane ring closure .Scientific Research Applications
Medicinal Chemistry Applications
Leukotriene Synthesis Inhibition
A closely related compound, a potent and selective 5-lipoxygenase-activating protein leukotriene synthesis inhibitor, was described for its superior in vitro and in vivo inhibition of leukotriene synthesis. This compound exhibited excellent pharmacokinetics and safety in rats and dogs, highlighting its potential in clinical development for treating asthma and other conditions related to leukotriene synthesis (Hutchinson et al., 2009).
Antitumor Activity
Research on pyrimido[4,5-b]indol derivatives, similar in structure to the compound , has demonstrated significant antitumor activities. These compounds were tested in vitro (leukemic and solid tumor cells) and in vivo on various experimental tumor models, showcasing their potential as a new class of antineoplastic agents (Nguyen et al., 1990).
Material Science Applications
Fluorescent Compound Synthesis
Novel fluorescent compounds, including benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, have been synthesized and analyzed for their solid-state fluorescence properties. These studies contribute to the development of new materials with potential applications in optical devices and sensors (Yokota et al., 2012).
Properties
IUPAC Name |
2-benzylsulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2S/c1-29-18-11-7-10-17(14-18)27-23(28)22-21(19-12-5-6-13-20(19)25-22)26-24(27)30-15-16-8-3-2-4-9-16/h2-14,25H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLVZUFTFATVAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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